molecular formula C5H7N5O5S B12351125 2-Amino-1,4-dihydropurin-6-one;sulfuric acid

2-Amino-1,4-dihydropurin-6-one;sulfuric acid

Cat. No.: B12351125
M. Wt: 249.21 g/mol
InChI Key: QGXXDRLJSJERET-UHFFFAOYSA-N
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Description

2-Amino-1,4-dihydropurin-6-one;sulfuric acid is a compound that combines a purine derivative with sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,4-dihydropurin-6-one involves the reaction of guanine with sulfuric acid. Guanine, a purine derivative, reacts with sulfuric acid under controlled conditions to form the desired compound. The reaction typically requires a specific temperature and pH to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of 2-Amino-1,4-dihydropurin-6-one;sulfuric acid involves large-scale synthesis using optimized reaction conditions. The process includes the purification of guanine and its subsequent reaction with sulfuric acid in reactors designed to handle the exothermic nature of the reaction. The product is then purified and crystallized for use in various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,4-dihydropurin-6-one;sulfuric acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced forms, and substitution reactions result in various substituted compounds.

Scientific Research Applications

2-Amino-1,4-dihydropurin-6-one;sulfuric acid has several scientific research applications:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1,4-dihydropurin-6-one;sulfuric acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action include the modulation of enzymatic activity and the alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1,4-dihydropurin-6-one;sulfuric acid include other purine derivatives such as adenine, guanine, and hypoxanthine. These compounds share structural similarities and can undergo similar chemical reactions.

Uniqueness

What sets this compound apart is its combination with sulfuric acid, which imparts unique chemical properties and reactivity. This combination allows for specific applications and reactions that are not possible with other purine derivatives alone.

Properties

Molecular Formula

C5H7N5O5S

Molecular Weight

249.21 g/mol

IUPAC Name

2-amino-1,4-dihydropurin-6-one;sulfuric acid

InChI

InChI=1S/C5H5N5O.H2O4S/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-5(2,3)4/h1,3H,(H3,6,9,10,11);(H2,1,2,3,4)

InChI Key

QGXXDRLJSJERET-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=N1)C(=O)NC(=N2)N.OS(=O)(=O)O

Origin of Product

United States

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